Structural Elucidation and Analytical Characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
Structural Elucidation and Analytical Characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate
This technical guide provides a comprehensive structural elucidation and analytical characterization of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate , a critical intermediate in the synthesis of fluorinated bioactive scaffolds.
Executive Summary
This guide details the structural validation of Methyl 2-(2-ethoxy-2-oxoethoxy)-5-fluorobenzoate (C₁₂H₁₃FO₅ ; MW: 256.23 g/mol ). This compound represents a class of fluorinated salicylate derivatives used as building blocks for pharmaceutical agents, particularly in the development of potassium-competitive acid blockers (P-CABs) and antiviral agents.
The elucidation strategy prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy, specifically leveraging ¹⁹F-heteronuclear coupling patterns to unambiguously assign the regiochemistry of the fluorine substituent.
Synthetic Context & Sample History
To understand the impurity profile and structural logic, one must first acknowledge the synthetic origin. The compound is typically synthesized via the O-alkylation of methyl 5-fluorosalicylate.
Synthesis Pathway
The protocol involves a Williamson ether synthesis using ethyl bromoacetate and a carbonate base.
Figure 1: Synthetic pathway via Williamson ether synthesis. The regioselectivity is dictated by the phenolic hydroxyl group.
Sample Preparation for Analysis
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Solvent: DMSO-d₆ is recommended over CDCl₃. DMSO provides superior solubility for polar esters and prevents peak overlap between the glycolic methylene and water traces often found in chloroform.
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Concentration: 10 mg/mL for ¹H NMR; 30 mg/mL for ¹³C NMR.
Primary Characterization: Mass & Vibrational Spectroscopy
Before deep structural assignment, we confirm the molecular weight and functional groups.
High-Resolution Mass Spectrometry (HRMS)
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Ionization Mode: ESI(+) (Electrospray Ionization, Positive mode).
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Observed Ion: [M+H]⁺ or [M+Na]⁺.
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Theoretical Mass (M+H): 257.0820 Da.
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Fragmentation Logic:
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Loss of Ethoxy group (-OEt): [M-45]⁺
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Loss of Methyl ester (-OMe): [M-31]⁺
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Infrared Spectroscopy (FT-IR)
The IR spectrum distinguishes the two distinct carbonyl environments (benzoate ester vs. aliphatic ester).
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
| C=O (Benzoate) | 1725 - 1735 | Conjugated ester carbonyl (Position 1). |
| C=O (Aliphatic) | 1750 - 1760 | Non-conjugated ester carbonyl (Side chain). |
| C-O (Ether) | 1190 - 1210 | Aryl-alkyl ether stretch (Ar-O-CH₂). |
| C-F (Aryl) | 1250 - 1270 | Strong C-F stretch (overlaps with fingerprint). |
Nuclear Magnetic Resonance (NMR) Elucidation
This is the core of the guide. The presence of Fluorine-19 (spin ½, 100% abundance) makes the spectra complex due to spin-spin coupling (
¹H NMR Assignment (400 MHz, DMSO-d₆)
The molecule has 13 protons. The coupling patterns in the aromatic region confirm the 1,2,5-substitution pattern.
| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling ( | Assignment Logic |
| H-6 | 7.55 | dd | 1H | Ortho to COOMe; large coupling to F (para). | |
| H-4 | 7.42 | ddd | 1H | Ortho to F; sandwiched between H3/H6. | |
| H-3 | 7.15 | dd | 1H | Ortho to Ether oxygen; shielded. | |
| O-CH₂-CO | 4.82 | s | 2H | - | Isolated methylene; deshielded by O and C=O. |
| OCH₂ (Ethyl) | 4.15 | q | 2H | Ethyl ester methylene. | |
| COOCH₃ | 3.80 | s | 3H | - | Methyl ester singlet. |
| CH₃ (Ethyl) | 1.20 | t | 3H | Ethyl ester methyl. |
Critical Insight: The H-3 proton (ortho to the alkoxy group) typically shows a smaller meta-coupling to Fluorine (
Hz) compared to the H-4 ortho-coupling (Hz).
¹³C NMR & ¹⁹F Coupling Constants
The ¹³C spectrum is the "fingerprint" for the fluorine position. We observe carbon signals split into doublets due to ¹⁹F.
Calculated ¹³C Shifts and Coupling Constants:
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C-5 (C-F ipso):
ppm.[1]-
Splitting: Doublet (
Hz). -
Significance: Confirms F is directly attached to the ring.
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C-4 (Ortho to F):
ppm.-
Splitting: Doublet (
Hz).
-
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C-6 (Ortho to F):
ppm.-
Splitting: Doublet (
Hz).
-
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C-1 (Para to F? No, Meta):
ppm.-
Splitting: Doublet (
Hz). -
Note: In 5-fluoro derivatives, C1 is meta to F.
-
-
C-2 (Para to F):
ppm (Attached to Oxygen).-
Splitting: Doublet (
Hz) or Singlet. -
Significance: The ipso-oxygen shifts this carbon downfield.
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¹⁹F NMR[3]
-
Shift:
ppm (Singlet or multiplet if proton-coupled). -
Validation: A single peak confirms mono-fluorination. The shift range (-110 to -125 ppm) is characteristic of fluoro-benzoates.
Analytical Workflow Diagram
The following decision tree illustrates the logical flow for validating this specific compound during process development.
Figure 2: Analytical decision tree for structural validation.
Quality Control & Impurity Profiling
When analyzing this compound, researchers must watch for specific degradation products:
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Hydrolysis Product (Acid):
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Indicator: Disappearance of the ethyl quartet (4.15 ppm) or methyl singlet (3.80 ppm).
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Cause: Basic hydrolysis of the ester groups.
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Regioisomer (4-Fluoro):
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Indicator: Significant changes in ¹³C-F coupling constants and aromatic ¹H splitting patterns.
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Cause: Impure starting material (4-fluorosalicylic acid).
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References
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Synthesis of Fluorinated Salicylates
- Source: Tokyo Chemical Industry (TCI).
-
Link:
- NMR of Fluorinated Compounds: Source: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Context: Standard reference for ¹⁹F coupling constants ( and ).
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General Spectral Data (Salicylate Derivatives)
- Source: National Institute of Advanced Industrial Science and Technology (AIST).
-
Link:
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Alkylation Methodology
- Source: ChemSpider Synthetic Pages.
-
Link:
